

# CC-90003 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025



# Application Notes and Protocols for CC-90003 For Researchers, Scientists, and Drug Development Professionals

Introduction

**CC-90003** is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [1][2][3] This pathway is frequently upregulated in various cancers, making ERK1/2 attractive targets for therapeutic intervention, particularly in tumors with BRAF and KRAS mutations.[2][4] [5][6] These application notes provide detailed information on the solubility of **CC-90003** and protocols for its preparation for in vivo studies, designed to aid researchers in preclinical and translational studies.

### **Data Presentation**

Table 1: Solubility of CC-90003



| Solvent | Solubility     | Concentration<br>(Molar) | Notes                                                                                                   |
|---------|----------------|--------------------------|---------------------------------------------------------------------------------------------------------|
| DMSO    | ≥ 125 mg/mL[7] | ~272.66 mM               | Use of fresh, non-<br>hygroscopic DMSO is<br>recommended as<br>moisture can reduce<br>solubility.[1][7] |
| Water   | Insoluble[1]   | -                        |                                                                                                         |
| Ethanol | Insoluble[1]   | -                        |                                                                                                         |

Table 2: In Vivo Formulation Examples for CC-90003

| Formulation<br>Component  | Protocol 1<br>(Suspension) | Protocol 2 (Clear<br>Solution) | Protocol 3<br>(Suspended<br>Solution)      |
|---------------------------|----------------------------|--------------------------------|--------------------------------------------|
| Vehicle Composition       |                            |                                |                                            |
| DMSO                      | 10%                        | 10%                            | 10%                                        |
| PEG300                    | -                          | 40%                            | -                                          |
| Tween-80                  | -                          | 5%                             | -                                          |
| Saline                    | -                          | 45%                            | -                                          |
| 20% SBE-β-CD in<br>Saline | -                          | -                              | 90%                                        |
| Corn Oil                  | -                          | -                              | -                                          |
| Resulting Solution        | Homogeneous suspension[1]  | Clear solution                 | Suspended solution[7]                      |
| Achieved Concentration    | ≥ 5 mg/mL[1]               | ≥ 2.5 mg/mL[7]                 | 2.5 mg/mL[7]                               |
| Notes                     | -                          | -                              | Requires sonication to aid dissolution.[7] |



# **Signaling Pathway**

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] In many cancers, mutations in upstream proteins like RAS and RAF lead to constitutive activation of this pathway, promoting tumor growth. **CC-90003** acts by irreversibly inhibiting ERK1 and ERK2, thereby blocking downstream signaling.



Click to download full resolution via product page



Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.

## **Experimental Protocols**

Protocol 1: Preparation of CC-90003 Suspension for Oral Administration

This protocol is designed to prepare a homogeneous suspension of **CC-90003** suitable for oral gavage in animal models.

#### Materials:

- CC-90003 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water for injection
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Weigh the required amount of CC-90003 powder and place it in a sterile microcentrifuge tube.
- Prepare a stock solution of CC-90003 in DMSO. For example, to achieve a final concentration of 5 mg/mL in a vehicle containing 10% DMSO, a 50 mg/mL stock in DMSO can be prepared.
- In a separate sterile tube, prepare the vehicle by dissolving CMC-Na in sterile water to the desired concentration (e.g., 0.5%). Mix thoroughly until a clear, viscous solution is formed.



- Add the appropriate volume of the CC-90003 DMSO stock solution to the CMC-Na vehicle to achieve the final desired concentration.
- Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a more homogeneous mixture.
- Visually inspect the suspension for any large aggregates.
- Prepare fresh daily and store at room temperature, protected from light, until administration.
   Vortex immediately before each use.

Protocol 2: Preparation of CC-90003 Clear Solution for In Vivo Studies

This protocol describes the preparation of a clear solution of **CC-90003**, which can be useful for various routes of administration where a solution is preferred.

#### Materials:

- CC-90003 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile tubes
- · Vortex mixer

#### Procedure:

Weigh the necessary amount of CC-90003 powder.



- Prepare a stock solution of CC-90003 in DMSO. For instance, to make a final solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO is a convenient starting point.[7]
- In a sterile tube, add the required volume of the CC-90003 DMSO stock solution.
- Add PEG300 to the tube. The volumetric ratio should be 10% DMSO and 40% PEG300 in the final solution.[7] Mix thoroughly by vortexing until the solution is clear.
- Add Tween-80 to the mixture to a final concentration of 5%.[7] Vortex again to ensure complete mixing.
- Finally, add sterile saline to reach the final volume (45% of the total volume).[7]
- Vortex the final solution until it is clear and homogeneous.
- This formulation should be prepared fresh before use. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[7]

# **Experimental Workflow**

The following diagram outlines the general workflow for preparing **CC-90003** for in vivo administration.



Click to download full resolution via product page

Caption: General workflow for the preparation of **CC-90003** for in vivo studies.

Disclaimer: These protocols are intended for research use only. Researchers should adapt these protocols based on their specific experimental needs and animal models. It is crucial to conduct appropriate safety and tolerability studies for any new formulation. Always consult relevant institutional and national guidelines for animal research.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of a Covalent ERK1/2 Inhibitor, CC-90003, in KRAS-Mutant Cancer Models Reveals Novel Mechanisms of Response and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. covalx.com [covalx.com]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [CC-90003 solubility and preparation for in vivo studies].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10798849#cc-90003-solubility-and-preparation-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com